molecular formula C16H18BrNO2S B12540448 N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 652155-21-0

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12540448
CAS No.: 652155-21-0
M. Wt: 368.3 g/mol
InChI Key: FERMUPCYOIHCGS-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a propyl chain, and a methylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the reaction of 4-bromophenylpropylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfonamide group.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

  • N-[1-(4-Bromophenyl)propyl]-4-methanesulfonylaniline
  • N-(4-Bromophenyl)-N’-(1-propyl-4-piperidinyl)urea

Comparison: Compared to similar compounds, N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a bromophenyl group and a methylbenzene sulfonamide moiety. This unique structure can result in different reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

652155-21-0

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3

InChI Key

FERMUPCYOIHCGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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